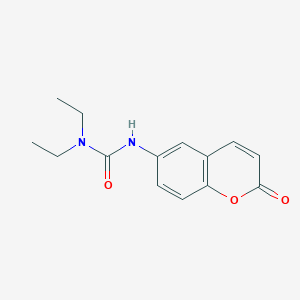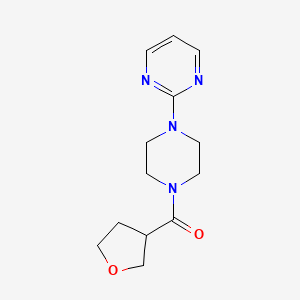
Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of oxolane, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting pyrimidine with piperazine under controlled conditions.
Oxolane Ring Introduction: The oxolane ring is introduced through a nucleophilic substitution reaction.
Methanone Formation: The final step involves the formation of the methanone group through an oxidation reaction, often catalyzed by transition metals such as copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using copper catalysis.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: Shares the methanone group but differs in the ring structure.
Piperazine Derivatives: Compounds containing the piperazine moiety, which are widely used in pharmaceuticals.
Uniqueness
Oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is unique due to its combination of oxolane, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
oxolan-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(11-2-9-19-10-11)16-5-7-17(8-6-16)13-14-3-1-4-15-13/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUPNQNQFLZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
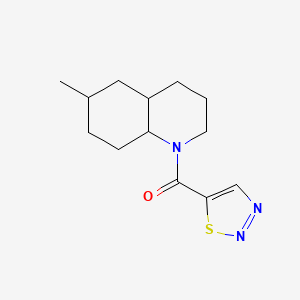
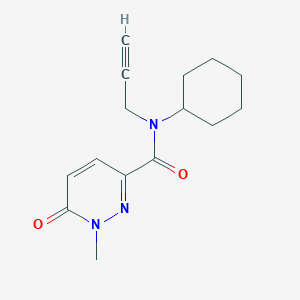

![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone](/img/structure/B7531413.png)
![4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7531415.png)
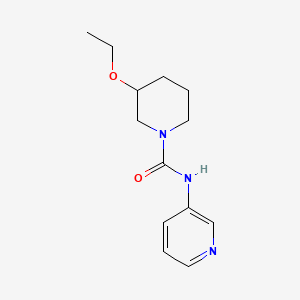

![1-methyl-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B7531459.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7531467.png)
